2-(4-Chlorophenyl)butanenitrile
Overview
Description
2-(4-Chlorophenyl)butanenitrile is an organic compound with the molecular formula C10H10ClN . It has a molecular weight of 179.65 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(4-Chlorophenyl)butanenitrile is 1S/C10H10ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 . This indicates that the molecule consists of a butanenitrile chain with a chlorophenyl group attached at the second carbon.Physical And Chemical Properties Analysis
2-(4-Chlorophenyl)butanenitrile is a liquid at room temperature .Scientific Research Applications
Enantioselective Synthesis and Applications
- Lipase-Catalyzed Enantiomer Separation : The enzymatic resolution of racemic compounds related to 2-(4-Chlorophenyl)butanenitrile demonstrates the utility of lipases for achieving enantioselective synthesis. This approach is pivotal for the production of optically pure compounds used in pharmaceuticals and fine chemicals (Kamal, Khanna, & Krishnaji, 2007).
Photogeneration and Reactivity of Aryl Cations
- Photogeneration of Aryl Cations : Research on the photochemistry of chlorophenols related to 2-(4-Chlorophenyl)butanenitrile explores the generation and reactivity of aryl cations, offering insights into synthetic pathways for arylated products. This has implications for the development of novel organic synthesis methods (Protti, Fagnoni, Mella, & Albini, 2004).
Environmental Sensing and Remediation
- Electrochemical Sensing of Chlorophenols : The development of sensitive electrochemical sensors for chlorophenols, based on graphene oxide and NiO nanoparticles, showcases applications in environmental monitoring. Such sensors are crucial for detecting pollutants in water sources (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
Photocatalytic Degradation of Environmental Pollutants
- Copper-Doped Titanium Dioxide for Degradation of Chlorophenols : Research into the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide under visible light highlights the potential for remediating environmental pollutants. This technique offers a sustainable approach to water purification by degrading harmful organic compounds (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)butanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOQXAYHQYYHHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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